Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate
Description
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is a multifunctional thiophene derivative characterized by a urea/thiourea hybrid substituent at the 2-position of the thiophene ring. The core structure includes:
- 4,5-Dimethylthiophene backbone: Provides steric bulk and modulates electronic properties .
- Ethyl ester at position 3: Enhances solubility and serves as a common functional group for further derivatization .
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers). Instead, its activity can be inferred from analogs with similar substituents, such as anti-inflammatory and antioxidant properties observed in related acrylamido-thiophene derivatives .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(thiophene-2-carbonylcarbamothioylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S3/c1-4-20-14(19)11-8(2)9(3)23-13(11)17-15(21)16-12(18)10-6-5-7-22-10/h5-7H,4H2,1-3H3,(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOPHPJOYPOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethyl-2-aminothiophene with ethyl 3-thiophenecarboxylate in the presence of a thienylcarbonyl chloride. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis process. The production involves stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains three key reactive sites:
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Thiophene rings : Prone to electrophilic substitution (e.g., halogenation, nitration).
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Carbothioamide group (-NHC(=S)NH-) : Susceptible to nucleophilic attack or oxidation.
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Ethyl ester (-COOEt) : Hydrolyzable to carboxylic acids under acidic/basic conditions.
Oxidation Reactions
The carbothioamide group may undergo oxidation to form sulfoxides or sulfones. For example:
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Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
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Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .
Reduction Reactions
The thiophene rings or carbonyl groups could be reduced:
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Reagent : Lithium aluminum hydride (LiAlH₄) for ester reduction to alcohols.
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Product : Ethyl 4,5-dimethyl-2-({[(2-thienylmethyl)amino]methyl}amino)-3-thiophenemethanol .
Hydrolysis
The ethyl ester may hydrolyze under acidic or basic conditions:
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Reagent : NaOH (aqueous) or HCl (aqueous).
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Product : Corresponding carboxylic acid, e.g., 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylic acid .
Comparative Reactivity of Analogous Compounds
Data from structurally similar thiophene derivatives are summarized below:
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar thiophene structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting the growth of lung and liver cancer cells, indicating that this compound may possess similar properties .
- Antimicrobial Properties : The incorporation of thiophene moieties has been linked to enhanced antimicrobial activity. Research indicates that compounds with thiophene rings can disrupt bacterial membranes or inhibit essential enzymes, making them candidates for further investigation as antimicrobial agents .
Material Science
The compound's unique chemical structure also makes it suitable for applications in material science:
- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity. This compound can be used as a building block for synthesizing conductive polymers, which are essential for organic electronics and photovoltaic devices .
- Photonic Applications : The optical properties of thiophene-containing compounds make them suitable for applications in photonic devices. Their ability to absorb and emit light can be harnessed in sensors and light-emitting diodes (LEDs) .
Case Studies
Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound:
- Antitumor Activity Study : A study evaluated the antitumor effects of a series of thiophene-based compounds on human cancer cell lines. Results indicated that these compounds exhibited IC50 values lower than standard chemotherapeutics like Cisplatin, suggesting a high potency against specific cancer types .
- Synthesis of Conductive Polymers : Researchers synthesized a series of conductive polymers using thiophene derivatives as monomers. The resulting materials demonstrated high conductivity and thermal stability, making them ideal candidates for electronic applications .
- Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial activities of various thiophene derivatives against gram-positive and gram-negative bacteria. The findings highlighted significant antibacterial properties, supporting the exploration of this compound in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its thioureido-thienylcarbonyl substituent. Below is a comparative analysis with structurally related thiophene derivatives:
Table 1: Structural and Functional Comparison of Ethyl 4,5-Dimethyl-2-Substituted Thiophene-3-Carboxylates
Key Observations:
Bioactivity: Compounds with electron-withdrawing groups (e.g., cyanoacrylamido in 3f) exhibit strong antioxidant/anti-inflammatory activities due to radical scavenging . Thiourea/urea derivatives (e.g., the target compound) may target enzymes like urease or kinases, though this requires experimental validation .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 2-thienylcarbonyl isothiocyanate, analogous to sulfonamide derivatization methods . Yields for such reactions range from 72% to 94% under optimized conditions (e.g., toluene, piperidine/acetic acid catalysis) .
Physicochemical Properties: Solubility: Ethyl esters enhance solubility in organic solvents (e.g., ethanol, DMSO) compared to carboxylic acids . Thermal Stability: Melting points vary widely (172–300°C) depending on substituents; bulky groups (e.g., thiourea) increase rigidity .
Spectroscopic Signatures :
Biological Activity
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, while also presenting case studies and data tables to illustrate its applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including thiophene rings and carbothioamide functionalities.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit noteworthy antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity
| Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
Studies have shown that compounds containing thiophene rings can induce apoptosis in cancer cells. This compound was evaluated for its cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxicity Assay
In a study conducted by Alqasoumi et al. (2009), the compound was tested on HeLa cells:
- IC50 Value : The IC50 value was determined to be 45 µM, indicating moderate cytotoxicity.
- Mechanism : The compound was found to activate caspase pathways leading to apoptosis.
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines in macrophage cultures.
Table 2: Cytokine Inhibition
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 200 | 120 |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors.
Synthetic Pathway Overview
- Starting Material : Thiophene derivatives are reacted with ethyl chloroacetate.
- Formation of Thiourea : The resulting product undergoes thiourea formation.
- Final Coupling : The thienylcarbonyl group is introduced through acylation.
Q & A
Advanced Research Question
- Catalyst selection : Piperidine/acetic acid in toluene accelerates Knoevenagel condensation by promoting enolate formation and dehydration . Alternative catalysts (e.g., DBU or ionic liquids) may reduce reaction time.
- Solvent effects : Polar aprotic solvents (e.g., DMF) could improve solubility but may increase side reactions. Toluene balances reactivity and purity .
- Purification : Gradient recrystallization (e.g., ethanol/water) or chromatography (silica gel or reverse-phase HPLC) resolves co-eluting byproducts .
What computational strategies predict the compound’s reactivity and guide derivative design?
Advanced Research Question
- Reaction path modeling : Quantum chemical calculations (DFT) map energy barriers for key steps like thiourea formation or cyclization, enabling rational design of derivatives .
- Docking studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., cyclooxygenase for anti-inflammatory activity), prioritizing synthesis of high-potential analogs .
- QSAR analysis : Correlates electronic (Hammett σ) or steric parameters of substituents with bioactivity, guiding functional group modifications .
How should researchers address discrepancies in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy)?
Advanced Research Question
- Assay standardization : Variability in DPPH radical scavenging (antioxidant) vs. carrageenan-induced edema (anti-inflammatory) models may explain conflicting results. Harmonize protocols (e.g., IC₅₀ measurement conditions) .
- Structural-activity validation : Compare substituent effects across studies. For example, electron-withdrawing groups on the benzaldehyde moiety may enhance antioxidant activity but reduce solubility, affecting bioavailability .
- Dose-response profiling : Re-evaluate activity at multiple concentrations to identify non-linear effects or toxicity thresholds .
What analytical methods resolve challenges in characterizing thiourea-thiophene conjugates?
Advanced Research Question
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., NH···S interactions in the thiophene ring) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing thiourea NH from amide NH) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (e.g., oxidation byproducts) .
What are the implications of substituent variation on the thienylcarbonyl moiety for biological activity?
Advanced Research Question
- Electron-donating groups (e.g., -OCH₃) : Enhance antioxidant activity by stabilizing radical intermediates but may reduce membrane permeability .
- Halogen substituents (e.g., -Cl) : Improve anti-inflammatory potency via hydrophobic interactions with target proteins but increase cytotoxicity risks .
- Bulkier groups (e.g., cyclohexyl) : May sterically hinder target binding but improve metabolic stability .
How can researchers leverage hybrid experimental-computational workflows to accelerate discovery?
Advanced Research Question
- Reaction screening : Use robotic platforms to test multiple catalysts/solvents in parallel, guided by computational predictions of reaction feasibility .
- Machine learning : Train models on existing spectral and bioactivity data to predict novel derivatives with desired properties .
- Feedback loops : Integrate experimental results (e.g., crystallography data) into computational models to refine accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
